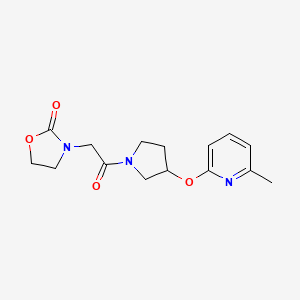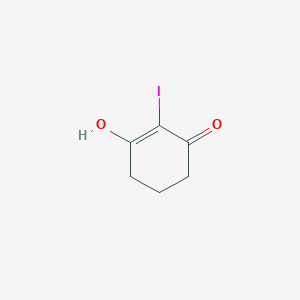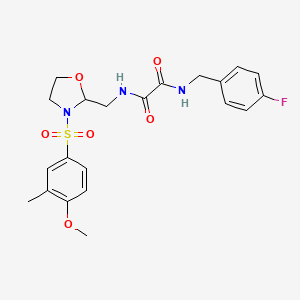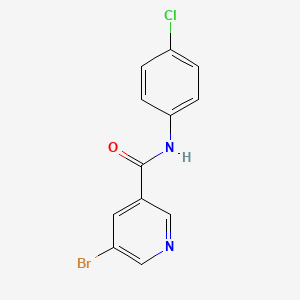
3-(2-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Catalytic Conversion Processes
Conversion of Carbon Dioxide into Oxazolidinones
Research has explored the catalytic activation of pyridines in the cycloaddition of CO2 with propargyl alcohol and primary amine, where compounds similar to 3-(2-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one have shown efficiency in converting CO2 into valuable 2-oxazolidinones, highlighting potential applications in sustainable chemistry and carbon recycling (Huixin Liu & R. Hua, 2016).
Synthesis of Complex Molecules
Synthesis of Paliperidone
Research into the synthesis of complex molecules like Paliperidone has involved intermediates structurally related to 3-(2-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one, demonstrating the compound's role in facilitating the production of pharmacologically active agents (Ji Ya-fei, 2010).
Biological Activity of Derivatives
Synthesis and Biological Activity of Derivatives
A study on the synthesis of new derivatives including 3-(2-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one revealed pronounced plant growth-stimulating effects, showcasing the potential for agricultural applications and the development of novel growth promoters (V. A. Pivazyan et al., 2019).
Antimicrobial Activity
Antimicrobial Activity of Oxazolidinone Derivatives
Oxazolidinones and their derivatives have shown significant antimicrobial properties, underscoring their potential in developing new antibiotics and antimicrobial agents. Research into novel oxazolidinone compounds, such as 3-(2-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one, could lead to new treatments for bacterial infections (A. Hossan et al., 2012).
properties
IUPAC Name |
3-[2-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-11-3-2-4-13(16-11)22-12-5-6-17(9-12)14(19)10-18-7-8-21-15(18)20/h2-4,12H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAGVYIZQIZGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(Chloromethyl)cyclobutyl]methanol](/img/structure/B2980645.png)

![7-Methylsulfanyl-5-azaspiro[3.4]octane;hydrochloride](/img/structure/B2980650.png)

![2-amino-N-(3-ethoxypropyl)-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2980653.png)



![1-(4-chlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980660.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2980662.png)
![ethyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2980663.png)